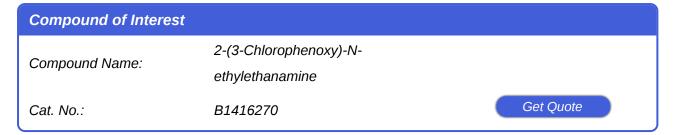


# Spectroscopic Data for 2-(3-Chlorophenoxy)-N-ethylethanamine: A Technical Guide

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the compound **2-(3-Chlorophenoxy)-N-ethylethanamine**. Due to a lack of publicly available experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from analogous structures to present a comprehensive set of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, detailed experimental protocols for the acquisition of such data are provided to guide researchers in their analytical workflows.

## **Predicted Spectroscopic Data**

The following tables summarize the predicted spectroscopic data for **2-(3-Chlorophenoxy)-N-ethylethanamine**. These predictions are based on the analysis of its structural components: a **3-chlorophenoxy** group, an ethyl group, and a secondary amine linkage.

Table 1: Predicted <sup>1</sup>H NMR Data



Protons	Chemical Shift (ppm)	Multiplicity	Integration	Notes
Ar-H	6.8 - 7.3	m	4H	Protons on the chlorophenyl ring.
O-CH <sub>2</sub>	~4.0	t	2H	Methylene protons adjacent to the ether oxygen.
N-CH2 (ethoxy)	~2.9	t	2H	Methylene protons adjacent to the nitrogen.
N-CH2 (ethyl)	~2.7	q	2H	Methylene protons of the N- ethyl group.
NH	1.0 - 3.0	br s	1H	Amine proton; chemical shift is concentration and solvent dependent.
CH₃	~1.1	t	3H	Methyl protons of the N-ethyl group.

Table 2: Predicted <sup>13</sup>C NMR Data



Carbon	Chemical Shift (ppm)	Notes
Ar-C (C-O)	~158	Carbon attached to the ether oxygen.
Ar-C (C-Cl)	~135	Carbon attached to chlorine.
Ar-C	115 - 130	Other aromatic carbons.
O-CH <sub>2</sub>	~68	Methylene carbon adjacent to the ether oxygen.
N-CH <sub>2</sub> (ethoxy)	~49	Methylene carbon adjacent to the nitrogen.
N-CH2 (ethyl)	~47	Methylene carbon of the Nethyl group.
СНз	~15	Methyl carbon of the N-ethyl group.

Table 3: Predicted IR Spectroscopy Data

Functional Group	Wavenumber (cm <sup>-1</sup> )		Notes	
N-H Stretch	3300 - 3500	Weak-Medium, Sharp	Characteristic of secondary amines.[1]	
C-H Stretch (Aromatic)	3000 - 3100	Medium		
C-H Stretch (Aliphatic)	2850 - 2960	Medium-Strong	•	
C=C Stretch (Aromatic)	1400 - 1600	Medium		
C-O Stretch (Aryl Ether)	1200 - 1250	Strong		
C-N Stretch	1000 - 1250	Medium		
C-Cl Stretch	600 - 800	Strong		



Table 4: Predicted Mass Spectrometry Data

m/z	lon	Notes
201/203	[M] <sup>+</sup>	Molecular ion peak, showing a ~3:1 ratio due to <sup>35</sup> Cl and <sup>37</sup> Cl isotopes.
157/159	[M - C <sub>2</sub> H <sub>4</sub> N] <sup>+</sup>	Loss of the ethylaminoethylene group.
128/130	[CIC <sub>6</sub> H <sub>4</sub> O] <sup>+</sup>	Chlorophenoxy cation.
72	[C <sub>4</sub> H <sub>10</sub> N] <sup>+</sup>	N-ethylethanamine fragment.
58	[C₃H <sub>8</sub> N] <sup>+</sup>	Alpha-cleavage product.

## **Experimental Protocols**

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **2-(3-Chlorophenoxy)-N-ethylethanamine**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra to confirm the chemical structure.

#### Methodology:

- Sample Preparation:
  - Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[2][3][4][5]
  - The choice of solvent is critical; CDCl₃ is a common starting point for many organic molecules. For compounds with exchangeable protons like amines, DMSO-d₆ can be useful for observing the N-H signal.[2]
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).



- Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (¹H NMR):
  - Spectrometer: 300-500 MHz NMR spectrometer.
  - Pulse Program: Standard single-pulse experiment.
  - Acquisition Time: 2-4 seconds.
  - Relaxation Delay: 1-5 seconds.
  - Number of Scans: 8-16, depending on sample concentration.
  - Spectral Width: 0-12 ppm.
- Instrument Parameters (¹³C NMR):
  - Spectrometer: 75-125 MHz NMR spectrometer.
  - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 1024 or more, as the <sup>13</sup>C nucleus is less sensitive.
  - Spectral Width: 0-220 ppm.
- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID).
  - Phase correct the spectrum.
  - Calibrate the chemical shift scale using the internal standard.
  - Integrate the peaks in the <sup>1</sup>H NMR spectrum.



## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

#### Methodology:

- Sample Preparation (Attenuated Total Reflectance ATR):
  - Place a small amount of the liquid or solid sample directly onto the ATR crystal.
  - Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp. This method requires minimal sample preparation.
- Sample Preparation (Liquid Film):
  - Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
  - Gently press the plates together to form a thin film.
- Sample Preparation (KBr Pellet for solids):
  - Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) in an agate mortar and pestle.
  - Place the mixture in a pellet press and apply pressure to form a transparent pellet.
- Instrument Parameters:
  - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
  - Spectral Range: 4000-400 cm<sup>-1</sup>.
  - Resolution: 4 cm<sup>-1</sup>.
  - Number of Scans: 16-32.
  - A background spectrum of the empty sample compartment (or clean ATR crystal) should be collected before running the sample spectrum.



#### Data Processing:

- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify the characteristic absorption bands corresponding to the functional groups.

## **Mass Spectrometry (MS)**

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

#### Methodology:

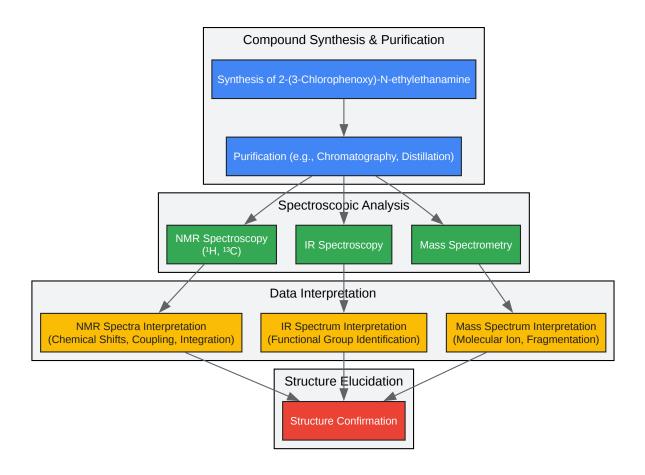
- Sample Introduction:
  - For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often employed. Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or methanol) and inject it into the GC.
  - Alternatively, direct infusion via a syringe pump can be used for Electrospray Ionization
    (ESI) or other soft ionization techniques.
- Ionization Method (Electron Ionization El for GC-MS):
  - Ionization Energy: 70 eV (standard for library matching).
  - This is a "hard" ionization technique that causes extensive fragmentation, providing a detailed fingerprint of the molecule.
- Ionization Method (Electrospray Ionization ESI for LC-MS or direct infusion):
  - This is a "soft" ionization technique that typically produces the protonated molecule
    [M+H]+ with minimal fragmentation, which is useful for confirming the molecular weight.
- Mass Analyzer Parameters:
  - Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).



- Scan Rate: Typically 1-2 scans per second.
- Data Processing:
  - Identify the molecular ion peak ([M]+ or [M+H]+). The presence of the M+2 peak in a ~3:1
    ratio is characteristic of a compound containing one chlorine atom.
  - Analyze the fragmentation pattern to identify characteristic losses and fragment ions.
    Major fragmentation pathways for amines often involve alpha-cleavage.[7][8]

## **Visualization of Spectroscopic Analysis Workflow**

The following diagram illustrates the logical workflow for the spectroscopic analysis of a novel compound like **2-(3-Chlorophenoxy)-N-ethylethanamine**.





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